![molecular formula C24H22N2O2S B2379195 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide CAS No. 307326-06-3](/img/structure/B2379195.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

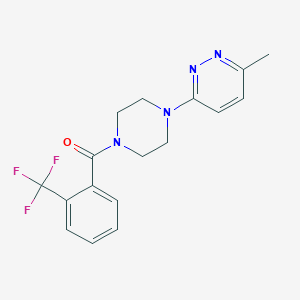

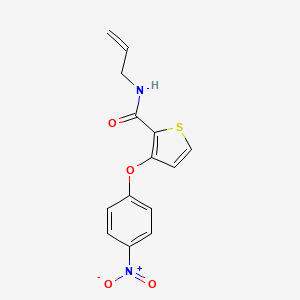

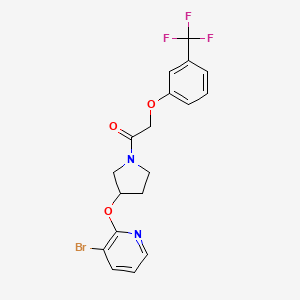

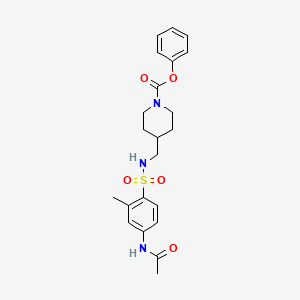

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives are known for their wide range of biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The compounds are synthesized in high yields and the structures are corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .

Molecular Structure Analysis

Benzothiazole is a bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives often involve the use of 2-aminothiophenol and aldehydes . Different synthetic paths have been developed for the preparation of benzothiazole derivatives .

Physical and Chemical Properties Analysis

The luminescence properties of benzothiazole derivatives have been investigated . These analogues show similar absorption maxima but quite different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process .

Scientific Research Applications

Antitumor Activity

N-[2-(1,3-Benzothiazol-2-yl)Phenyl]-4-Butoxybenzamide and its derivatives have been extensively studied for their potential antitumor activities. A study by Yurttaş, Tay, & Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity against various human tumor cell lines, finding significant anticancer activity in some derivatives (Yurttaş et al., 2015). Additionally, Corbo et al. (2016) studied a series of N-1,3-benzothiazol-2-ylbenzamide derivatives, revealing prominent inhibitory effects on cell growth, particularly against breast cancer cell lines (Corbo et al., 2016).

Antioxidant Activities

Research by Erbin (2013) on benzothiazole derivatives, including N-(3-(benzo[d] thiazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide, indicated improvements in antioxidative activities in mice with high-fat diets. This study demonstrated enhanced levels of superoxide dismutase, glutathione peroxidase, and catalase, while reducing malondialdehyde levels (Erbin, 2013).

Structural and Vibrational Studies

Ünsalan et al. (2020) conducted FTIR, Raman, and DFT studies on benzothiazole derivatives, including N-[4-(benzothiazole-2-yl)phenyl]-4-butoxybenzamide, to understand their molecular structures and vibrational wavenumbers. This research aids in predicting chemical reactivity and understanding the physical properties of these compounds (Ünsalan et al., 2020).

Photophysical Properties

Research on benzothiazole derivatives' photophysical properties has been conducted. For instance, Fu et al. (2009) synthesized benzothiazole-based materials for use in organic light-emitting diodes (OLEDs), investigating their electroluminescence properties (Fu et al., 2009).

Antimicrobial Activity

Padalkar et al. (2014) synthesized novel benzothiazole derivatives, including benzimidazole, benzoxazole, and benzothiazole, showing broad-spectrum antimicrobial activity against bacterial and fungal strains (Padalkar et al., 2014).

Synthesis and Biological Evaluation

Numerous studies have focused on the synthesis and biological evaluation of this compound derivatives for various applications. For example, Zhang et al. (2018) synthesized new derivatives and evaluated their antiproliferative activity against various human cancer cell lines (Zhang et al., 2018).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent activity against various bacterial strains, includingStaphylococcus aureus .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of bacterial growth .

Biochemical Pathways

Benzothiazole derivatives are known to interfere with the normal functioning of bacteria, leading to their inhibition .

Pharmacokinetics

Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .

Result of Action

Benzothiazole derivatives have been found to exhibit bactericidal activity, eliminatingS. aureus strain after 24-hour exposure .

Action Environment

The synthesis of benzothiazole derivatives has been achieved under various conditions, suggesting that the compound’s action may be influenced by environmental factors .

Future Directions

Properties

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2S/c1-2-3-16-28-18-14-12-17(13-15-18)23(27)25-20-9-5-4-8-19(20)24-26-21-10-6-7-11-22(21)29-24/h4-15H,2-3,16H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYBIZXETYRMBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2379112.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)amino]acetamide](/img/structure/B2379114.png)

![N-(2,4-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2379119.png)

![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2379120.png)

![methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate](/img/structure/B2379126.png)

![2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2379128.png)

methanone](/img/structure/B2379129.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2379131.png)

![N-(Oxan-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2379132.png)

![ethyl 4-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2379135.png)